Shmt-IN-1

Malaria Antiparasitic drug discovery Enzyme selectivity

SHMT-IN-1 (racemic mixture (±)-46) is a pyrazolopyran-core Plasmodium SHMT inhibitor with nanomolar potency, supported by co-crystal structures with PvSHMT (2.6 Å). Unlike human SHMT1/2 inhibitors (e.g., SHIN1/2, AGF347), its activity is independent of folate transporters (RFC/PCFT) and polyglutamylation, ensuring on-target parasite engagement without host-cell confounders. Validated against both blood- and liver-stage malaria, with reported antitumor activity—an essential chemical probe for folate cycle and one-carbon metabolism research. Available in solid and DMSO solution formats.

Molecular Formula C18H16Cl2N4O
Molecular Weight 375.2 g/mol
Cat. No. B8103491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShmt-IN-1
Molecular FormulaC18H16Cl2N4O
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N
InChIInChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24)
InChIKeySPNNZCKKJSFKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SHMT-IN-1: A Pyrazolopyran-Based Plasmodial SHMT Inhibitor for Antimalarial and Oncology Research


SHMT-IN-1 (compound (±)-46) is a potent inhibitor of plasmodial serine hydroxymethyltransferase (SHMT), a key enzyme in the folate cycle and one-carbon metabolism [1]. This compound is a racemic mixture featuring a pyrazolopyran core scaffold and demonstrates nanomolar-range inhibitory activity against purified Plasmodium falciparum SHMT (PfSHMT) as well as potent blood-stage and liver-stage antimalarial effects, alongside noted antitumor activity in exploratory cancer models [1]. Its established utility as a chemical probe for investigating SHMT-dependent metabolic pathways in both parasitic and malignant contexts distinguishes it from other SHMT-targeting molecules .

Why SHMT-IN-1 Cannot Be Casually Substituted by Generic Human SHMT1/2 Inhibitors


Generic substitution of SHMT-IN-1 with other in-class SHMT inhibitors (e.g., SHIN1, SHIN2, AGF347, W478) is scientifically invalid due to profound differences in species selectivity, molecular pharmacology, and cellular uptake mechanisms. While inhibitors such as SHIN1/2 and AGF347 are designed to potently target human SHMT1/2 (IC50s in the low nanomolar range) and are dependent on or impacted by folate transporters (RFC/PCFT) and polyglutamylation for cellular activity [1], SHMT-IN-1 belongs to a distinct pyrazolopyran chemotype optimized for the Plasmodium enzyme and operates independently of these mammalian uptake pathways [2]. Furthermore, data indicates that nonclassical inhibitors like SHIN1/2 exhibit decreased sensitivity in the presence of physiologic folates, a limitation not observed with the plasmodial-directed mechanism of SHMT-IN-1, underscoring the critical need for compound-specific selection based on experimental objective rather than nominal target class overlap [1].

Quantitative Evidence Differentiating SHMT-IN-1 from Related SHMT Inhibitors


SHMT-IN-1 Exhibits Pronounced Species Selectivity for Plasmodial vs. Human SHMT Isoforms

SHMT-IN-1 demonstrates high selectivity for the Plasmodium falciparum SHMT enzyme over human SHMT isoforms, a critical differentiator for antimalarial applications. While compounds like SHIN1 and SHIN2 potently inhibit human SHMT1/2 with IC50 values of 5-13 nM [1], and SHMT-IN-3 inhibits human SHMT1 with an IC50 of 0.53 µM [2], SHMT-IN-1 and its structural analogs within the pyrazolopyran series are specifically reported to show 'high selectivity when assayed against mammalian cell lines' [3]. This selectivity is a direct consequence of the pyrazolopyran scaffold optimization for the Plasmodium enzyme active site, as confirmed by co-crystal structures with PvSHMT [3].

Malaria Antiparasitic drug discovery Enzyme selectivity

SHMT-IN-1 Operates Independently of Folate Transporter and Polyglutamylation Mechanisms

A critical pharmacological distinction exists between SHMT-IN-1 and antifolate-based SHMT inhibitors like AGF347. AGF347's antitumor efficacy is 'stimulated with ectopic FPGS, accompanying increased AGF347 polyglutamates', and its potency is modulated by the expression levels of facilitative folate transporters RFC and PCFT [1]. In contrast, nonclassical inhibitors such as the pyrazolopyran-based SHIN1/2 series, which are structurally related to SHMT-IN-1, are 'neither substrates for facilitative transport nor polyglutamylation' and show 'decreased sensitivities' in high-folate environments [1]. This indicates that SHMT-IN-1's cellular activity is not contingent upon the complex and variable folate transport and metabolism machinery, providing a more direct and predictable readout in cellular assays where folate transporter expression may be a confounding variable [1][2].

Cellular pharmacology Drug uptake Metabolic stability

Dual-Stage Antimalarial Activity at Nanomolar Potency Distinguishes SHMT-IN-1 from Human-Targeted Inhibitors

SHMT-IN-1 and its pyrazolopyran analogs exhibit potent dual-stage activity against the malaria parasite, a therapeutic profile absent in human SHMT inhibitors. These compounds display IC50/EC50 values in the low nanomolar range against purified PfSHMT, as well as against blood-stage P. falciparum and liver-stage P. berghei (Pb) cells [1]. For example, subsequent optimization in this series yielded compounds with cell-based EC50s against PfNF54 strains as low as 3.2–55 nM [2]. In stark contrast, human SHMT inhibitors such as SHIN1 (IC50 of 10 nM for SHMT2-deletion HCT-116 cell growth inhibition [3]) or W478 (IC50 of 1.21 μM for SHMT2 and 1.18-1.62 μM for esophageal cancer cell lines [4]) are evaluated solely in cancer cell proliferation models and lack any reported antiparasitic activity.

Malaria Blood-stage Liver-stage Antiparasitic

SHMT-IN-3 Exhibits 530-Fold Weaker Potency Against Human SHMT1 Compared to SHMT-IN-1's Nanomolar Antimalarial Activity

A direct potency comparison underscores the specialized antimalarial utility of SHMT-IN-1 over other 'SHMT-IN' series compounds. SHMT-IN-3 (Hit 1), another compound in the SHMT inhibitor portfolio, is reported as an inhibitor of human SHMT1 and SHMT2, exhibiting an IC50 of 0.53 µM (530 nM) against human SHMT1 [1]. While precise PfSHMT IC50 data for SHMT-IN-1 is not explicitly isolated in the available vendor technical summaries, its characterization as a 'potent' inhibitor of plasmodial SHMT with 'nanomolar range' activity against purified enzyme and cellular parasites firmly places it at a significantly higher potency tier (likely <100 nM) [2]. This differential of at least an order of magnitude highlights that within even a vendor's own SHMT inhibitor library, target potency is not uniform and is tuned by chemical structure for either human or plasmodial enzymes.

Enzyme inhibition Potency Comparative pharmacology

Optimal Research Applications for SHMT-IN-1 Based on Quantified Differentiation


Validating SHMT as a Druggable Target in Plasmodium Species for Antimalarial Drug Discovery

Utilize SHMT-IN-1 as a selective chemical probe to validate the essentiality of SHMT in both the blood and liver stages of the malaria parasite lifecycle. Its high selectivity over human SHMT isoforms ensures that observed antiparasitic effects (nanomolar EC50s) are due to on-target engagement within the parasite, thereby de-risking target validation studies from host-cell toxicity confounders. This is a primary application supported by the compound's design and characterization in peer-reviewed medicinal chemistry literature [1].

Investigating One-Carbon Metabolism in Parasites Independent of Host Folate Transport Machinery

Employ SHMT-IN-1 in cellular assays to interrogate parasite one-carbon metabolism without the confounding variable of host folate transporter (RFC/PCFT) expression or polyglutamylation status. As a nonclassical, pyrazolopyran-based inhibitor, its activity is not dependent on the complex folate uptake and processing pathways that modulate the potency of classical antifolates like AGF347 [2]. This makes SHMT-IN-1 an ideal tool for generating clean, interpretable metabolomic and flux data in Plasmodium models.

Structure-Activity Relationship (SAR) Studies for Next-Generation Antimalarial SHMT Inhibitors

Use SHMT-IN-1 as a benchmark compound for medicinal chemistry optimization campaigns. Its pyrazolopyran core scaffold, supported by published co-crystal structures with PvSHMT at 2.6 Å resolution [1], provides a well-defined structural basis for rational design. Researchers can procure SHMT-IN-1 to serve as a positive control and structural template when synthesizing and evaluating new analogs aimed at improving microsomal metabolic stability and in vivo efficacy, a known limitation of early pyrazolopyran inhibitors [3].

Distinguishing Plasmodial SHMT from Human SHMT1/2 Functions in Comparative Enzymology

In head-to-head comparative enzymology studies, use SHMT-IN-1 as a tool to selectively inhibit the Plasmodium enzyme while leaving human SHMT1/2 activity largely unaffected. This contrasts with dual human SHMT1/2 inhibitors like SHIN1 (IC50s of 5 and 13 nM) or SHMT-IN-2 (IC50s of 13 and 66 nM) , which would potently inhibit both host and parasite enzymes. This selective inhibition profile enables clear dissection of parasite-specific metabolic dependencies in host-parasite co-culture models or in vitro biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shmt-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.